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D-Galactose-3-sulfate Sodium Salt - 13240-30-7

D-Galactose-3-sulfate Sodium Salt

Catalog Number: EVT-1445914
CAS Number: 13240-30-7
Molecular Formula: C6H11NaO9S
Molecular Weight: 282.195
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Galactose-3-sulfate sodium salt is a sulfated derivative of D-galactose, a monosaccharide commonly found in various biological systems. This compound plays a significant role in biochemical processes, particularly in glycosylation reactions and cellular signaling pathways. The sodium salt form enhances its solubility and stability, making it suitable for various scientific applications.

Source

D-Galactose-3-sulfate sodium salt is primarily synthesized from D-galactose through sulfation processes. It can also be derived from natural sources, such as glycoproteins, where it may occur as part of complex carbohydrate structures. The compound is often produced in laboratory settings using specific sulfation reagents and techniques.

Classification

D-Galactose-3-sulfate sodium salt belongs to the class of sulfated carbohydrates. It is categorized as a glycosaminoglycan derivative due to its structural similarities and functional roles in biological systems. This compound is recognized for its involvement in various biochemical interactions, particularly in cell adhesion and signaling.

Synthesis Analysis

Methods

The synthesis of D-galactose-3-sulfate sodium salt typically involves the following methods:

  1. Sulfation Reaction: D-galactose is treated with sulfuric acid or chlorosulfonic acid to introduce sulfate groups at the 3-position of the sugar molecule.
  2. Neutralization: The resultant sulfated product is then neutralized with sodium hydroxide or sodium bicarbonate to form the sodium salt.
  3. Purification: The final product is purified using techniques such as chromatography to obtain high-purity D-galactose-3-sulfate sodium salt.

Technical Details

For example, one efficient synthesis method involves using sodium sulfate as a drying agent during the extraction process, which helps in isolating the desired compound after the reaction has occurred . Additionally, variations in reaction conditions can lead to different sulfation patterns, which may alter the biological activity of the resultant compounds .

Molecular Structure Analysis

Structure

D-Galactose-3-sulfate sodium salt has a molecular formula of C₆H₁₃NaO₇S. Its structure consists of a galactose backbone with a sulfate group attached at the 3-position. The presence of this sulfate group influences both the physical properties and biological functions of the molecule.

Chemical Reactions Analysis

Reactions

D-Galactose-3-sulfate sodium salt participates in various chemical reactions typical for sulfated carbohydrates:

  1. Glycosylation Reactions: It can act as a glycosyl donor in reactions with alcohols or amines, forming glycosidic bonds.
  2. Degradation Reactions: Under certain conditions, it can undergo hydrolysis, releasing sulfate groups and reverting to D-galactose.
  3. Reductive Reactions: The compound can be reduced using reagents like sodium borohydride to yield other derivatives .

Technical Details

These reactions are often facilitated by specific enzymes or chemical catalysts that enhance the efficiency and selectivity of the processes involved.

Mechanism of Action

Process

The mechanism of action for D-galactose-3-sulfate sodium salt primarily revolves around its role in cellular interactions:

  1. Cell Adhesion: The sulfate group increases negative charge density, enhancing binding interactions with positively charged proteins.
  2. Signal Transduction: It participates in signaling pathways by modulating receptor interactions on cell surfaces.

Data

Studies have shown that sulfated sugars like D-galactose-3-sulfate can influence cellular responses by altering glycoprotein functions and interactions with growth factors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Melting Point: Decomposes upon heating rather than melting.

Chemical Properties

  • pH Stability: Stable within a pH range of 4 to 8.
  • Reactivity: Reacts with strong bases and acids; sensitive to hydrolysis under extreme conditions.

Relevant analyses indicate that the presence of sulfate groups significantly affects both solubility and reactivity compared to non-sulfated counterparts .

Applications

D-Galactose-3-sulfate sodium salt finds numerous applications across various scientific fields:

  1. Biochemical Research: Used as a substrate for studying glycosylation processes and enzyme activities related to carbohydrate metabolism.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in cell signaling and interaction with growth factors.
  3. Diagnostic Tools: Employed in assays to detect sulfated carbohydrates in biological samples, aiding in disease diagnosis and research.
Chemical Structure and Synthesis

Molecular Composition and Stereochemical Configuration

D-Galactose-3-sulfate sodium salt (chemical formula: C₆H₁₁NaO₉S) has a molecular weight of 282.19–282.20 g/mol and features a sulfate group at the C3 position of the D-galactopyranose ring [2] [6]. Its stereochemistry is defined by the D-configuration, with specific axial/equatorial orientations of hydroxyl groups:

  • C1: Aldehyde (open form) or anomeric carbon (cyclic form)
  • C2: Axial OH
  • C3: Equatorial OSO₃⁻Na⁺
  • C4: Axial OH
  • C5/C6: Hydroxymethyl group

The isomeric SMILES notation (C([C@H]([C@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)[O-])O)O.[Na+]) confirms the 2R,3S,4R,5R stereodescriptors [3]. This configuration is critical for biomolecular recognition, as the C3-sulfate and adjacent hydroxyl groups form hydrogen-bonding motifs that mediate interactions with lectins and enzymes [4] [8].

Table 1: Atomic Composition of D-Galactose-3-sulfate Sodium Salt

ElementCountRole
Carbon (C)6Sugar backbone
Hydrogen (H)11Non-labile protons
Sodium (Na)1Counterion
Oxygen (O)9Hydroxyl/sulfate groups
Sulfur (S)1Sulfate moiety

Position-Specific Sulfation at C3: Mechanistic Implications

Sulfation at C3 alters the electronic and steric properties of D-galactose:

  • Charge Distribution: The sulfate group (-OSO₃⁻) introduces a permanent negative charge at physiological pH, enhancing water solubility and electrostatic interactions with proteins [6].
  • Hydrogen Bonding: The C2/C4 hydroxyl groups and C3-sulfate form a triad that binds to galactose-specific lectins (e.g., galectin-1) with higher affinity than C1- or C6-sulfated analogs [4].
  • Biological Specificity: C3-sulfation blocks glycosidase activity at C3 while preserving reactivity at C1/C6, enabling selective oligosaccharide synthesis [3] [8]. In galectin-1 interactions, C3-linked conjugates exhibit 200-fold higher binding than C1-linked counterparts due to preserved anomeric OH participation [4].

Synthetic Pathways

Chemical Sulfation of D-Galactose

Chemical sulfation employs reactive sulfurating agents under controlled conditions:

  • Reagents: Sulfuric acid, chlorosulfonic acid, or sulfur trioxide-pyridine complexes [3].
  • Reaction Mechanism: Nucleophilic attack by the C3 hydroxyl on sulfur electrophiles, followed by sodium salt neutralization.
  • Regioselectivity: Achieved via temporary protecting groups (e.g., acetates) at C1, C2, C4, and C6 to isolate C3-sulfation [7] [8]. For example, peracetylated galactose is sulfated at C3 before deprotection with sodium methoxide.
  • Yield: Typically 60–75%, with byproducts (di/trisulfates) removed by ion-exchange chromatography [7].

Enzymatic Synthesis via Sulfotransferases

Enzymatic sulfation offers absolute regioselectivity:

  • Enzymes: Galactose-3-O-sulfotransferases (e.g., from Morus sp. seeds) [5].
  • Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
  • Reaction:
PAPS + D-Galactose → PAP + D-Galactose-3-sulfate  
  • Advantages: No protecting groups needed; reactions proceed in aqueous buffers (pH 7–8) at 25–37°C [3] [5].

Table 2: Comparison of Synthetic Methods

ParameterChemical SulfationEnzymatic Synthesis
RegioselectivityModerate (requires protecting groups)High (inherent enzyme specificity)
Yield60–75%80–95%
ByproductsDi/trisulfatesNone
Scale-up FeasibilityIndustrial-scaleLab-scale only

Purification and Characterization Techniques

Purification Methods:

  • Ion-Exchange Chromatography: Separates monosulfates from polysulfated contaminants using DEAE-cellulose or CM-cellulose resins [5]. Elution with 0.1–0.5M NaCl gradients isolates C3-sulfated galactose [5] [7].
  • Size-Exclusion Chromatography (SEC): Removes high-molecular-weight impurities (e.g., proteins) in methanol/water (1:1) [8].
  • HPLC: Reverse-phase C18 columns with UV detection at 210 nm confirm purity >95% [6] [7].

Characterization Techniques:

  • NMR Spectroscopy:
  • ¹H NMR: Anomeric proton (δ 5.2–5.5 ppm), C3 proton (δ 4.1–4.3 ppm) [8].
  • ¹³C NMR: C3 resonance at δ 80–82 ppm (deshielded by sulfate) [8].
  • Mass Spectrometry: ESI-MS shows [M–Na]⁻ ion at m/z 259.0 and [M+H]⁺ at m/z 283.0 [3].
  • Elemental Analysis: Confirms C (25.55%), H (3.89%), S (11.35%) [2].

Table 3: Key Spectral Signatures

TechniqueKey PeaksAssignment
¹H NMR (D₂O)δ 4.25 (t, J=9.5 Hz)H-3 proton
¹³C NMRδ 80.5 ppmC3 carbon
FT-IR1250 cm⁻¹ (S=O), 810 cm⁻¹ (C–O–S)Sulfate vibrations
ESI-MSm/z 281.0 [M–H]⁻Molecular ion

Properties

CAS Number

13240-30-7

Product Name

D-Galactose-3-sulfate Sodium Salt

IUPAC Name

sodium;[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate

Molecular Formula

C6H11NaO9S

Molecular Weight

282.195

InChI

InChI=1S/C6H12O9S.Na/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1

InChI Key

JHXSDGPYRSSMRJ-UHFFFAOYSA-M

SMILES

C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[Na+]

Synonyms

D-Galactose, 3-(Hydrogen Sulfate) Monosodium Salt

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